Product packaging for magnesium;ditetrafluoroborate(Cat. No.:CAS No. 14708-13-5)

magnesium;ditetrafluoroborate

Cat. No.: B085192
CAS No.: 14708-13-5
M. Wt: 197.92 g/mol
InChI Key: YYLMEZLNNFVAGZ-UHFFFAOYSA-N
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Description

Evolution of Research Trajectories and Scientific Significance of Magnesium Tetrafluoroborate (B81430)

Initial research involving magnesium tetrafluoroborate centered on its fundamental synthesis and characterization. A common preparative method involves the reaction of magnesium oxide with tetrafluoroboric acid. bas.bg Early investigations laid the groundwork for understanding its basic chemical properties and behavior.

The scientific significance of magnesium tetrafluoroborate has grown considerably as research has shifted towards complex applications. A notable trajectory has been the investigation of its coordination chemistry. Recent studies, for instance, have successfully synthesized and characterized crystalline complexes of magnesium tetrafluoroborate with urea (B33335) and water, such as [U₆Mg]²⁺·2BF₄⁻ and [(H₂O)₆Mg]²⁺·2BF₄⁻ (where U represents urea). bas.bgresearchgate.net These studies provide deep insights into the compound's structural chemistry, revealing how the magnesium ion coordinates with different ligands. For example, single-crystal X-ray diffraction has been used to determine the precise bond lengths and angles within these complex structures, an area where previously only powder diffractogram data for the anhydrous form was available. researchgate.net

The evolution of research is further marked by its incorporation into advanced materials. Investigations into Plasma Electrolytic Oxidation (PEO) of magnesium alloys, such as AZ91D, represent a significant advancement. In these studies, the addition of sodium tetrafluoroborate (NaBF₄) to the electrolyte bath leads to the in-situ formation of magnesium tetrafluoroborate within the protective coating. mdpi.comresearchgate.net This has been shown to significantly enhance the corrosion resistance of the magnesium alloy, demonstrating a practical application that evolved from a fundamental understanding of the compound's properties. mdpi.com The scientific journey of magnesium tetrafluoroborate thus illustrates a clear progression from basic chemical synthesis to sophisticated materials engineering and structural analysis.

Current Paradigms and Unexplored Frontiers in Magnesium Tetrafluoroborate Chemistry

The current research landscape for magnesium tetrafluoroborate is dominated by its potential use in next-generation energy storage systems. A primary paradigm is its application as an electrolyte salt in rechargeable magnesium-ion batteries (MIBs). ontosight.aifudan.edu.cn MIBs are of great interest because magnesium is an abundant element and offers a high theoretical volumetric capacity. fudan.edu.cnwikipedia.org However, a major challenge and an active area of research is the strong interaction between the highly charged Mg²⁺ ion and the anion, as well as with solvents, which can hinder the reversible deposition and stripping of magnesium metal at the anode. fudan.edu.cnacs.org The passivation of the magnesium anode surface in many common electrolytes is a critical hurdle that researchers are trying to overcome. fudan.edu.cn

Another established paradigm is its role as a Lewis acid catalyst in organic synthesis, facilitating various chemical reactions for producing fine chemicals. ontosight.ai The tetrafluoroborate anion is known to be weakly coordinating, which is a desirable characteristic for preparing cationic reagents and catalysts. wikipedia.org

Despite this progress, several unexplored frontiers remain. Overcoming the challenges in MIBs is a primary frontier. Research is focused on designing novel electrolyte formulations, potentially using co-solvents or additives with magnesium tetrafluoroborate, to improve ionic conductivity and reduce the passivation of the magnesium anode. acs.org While some studies have explored magnesium tetrafluoroborate in ionic liquids, achieving reversible magnesium plating has proven difficult, indicating a need for new solvent systems that promote the dissociation of the Mg²⁺ ion. acs.org

The full scope of its catalytic activity also presents an area for further exploration. While its Lewis acidity is recognized, detailed mechanistic studies and applications in a broader range of organic transformations are less developed compared to other Lewis acids. Furthermore, the use of magnesium tetrafluoroborate in the controlled synthesis of specific nanomaterials is an emerging field that has been mentioned but requires more in-depth investigation to realize its full potential. ontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula B2F8Mg B085192 magnesium;ditetrafluoroborate CAS No. 14708-13-5

Properties

IUPAC Name

magnesium;ditetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2BF4.Mg/c2*2-1(3,4)5;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLMEZLNNFVAGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Mg+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

B2F8Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40884765
Record name Borate(1-), tetrafluoro-, magnesium (2:1)
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Molecular Weight

197.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14708-13-5
Record name Borate(1-), tetrafluoro-, magnesium (2:1)
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Record name Borate(1-), tetrafluoro-, magnesium (2:1)
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Record name Borate(1-), tetrafluoro-, magnesium (2:1)
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Record name Magnesium tetrafluoroborate(1-)
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Synthetic Methodologies and Precursor Chemistry of Magnesium Tetrafluoroborate

Wet Chemical Synthesis Approaches for Magnesium Tetrafluoroborate (B81430)

Wet chemical methods are commonly employed for the synthesis of magnesium tetrafluoroborate, typically involving the reaction of a magnesium salt with tetrafluoroboric acid or its salts in a suitable solvent.

Optimization of Reactant Stoichiometry in Magnesium Tetrafluoroborate Production

The stoichiometry of the reactants plays a crucial role in maximizing the yield and purity of the final product. A common synthetic route involves the reaction of magnesium oxide (MgO) or magnesium carbonate (MgCO₃) with tetrafluoroboric acid (HBF₄). The balanced chemical equations for these reactions are as follows:

MgO + 2HBF₄ → Mg(BF₄)₂ + H₂O

MgCO₃ + 2HBF₄ → Mg(BF₄)₂ + H₂O + CO₂

In a typical procedure, a stoichiometric amount of the magnesium precursor is gradually added to a solution of tetrafluoroboric acid with constant stirring. The progress of the reaction can be monitored by measuring the pH of the solution. An excess of the magnesium precursor can lead to the formation of basic magnesium salts, while an excess of tetrafluoroboric acid can result in an acidic product. Therefore, careful control of the reactant ratios is essential for obtaining pure magnesium tetrafluoroborate.

The synthesis of magnesium tetrafluoroborate complexes with dicarboxylic acid hydrazides has been reported, where the metal to ligand stoichiometry was varied to obtain different complexes. tandfonline.com For instance, reacting malonic dihydrazide (MDH) with magnesium tetrafluoroborate hexahydrate (Mg(BF₄)₂·6H₂O) in different molar ratios yielded complexes with varying stoichiometries. tandfonline.com

The following table summarizes the synthesis of various magnesium tetrafluoroborate complexes with dicarboxylic acid hydrazides, highlighting the reactant stoichiometry and resulting product yields.

LigandReactant 1Amount (mol)Reactant 2Amount (mol)ProductYield (%)
Malonic Dihydrazide (MDH)MDH0.02Mg(BF₄)₂·6H₂O0.01Mg(MDH)₂₂80
Malonic Dihydrazide (MDH)MDH0.02Mg(BF₄)₂·6H₂O-Mg(MDH)₃₂71
Adipic Dihydrazide (ADH)ADH0.02Mg(BF₄)₂·6H₂O0.02Mg(ADH)₂81
Adipic Dihydrazide (ADH)ADH-Mg(BF₄)₂·6H₂O-Mg(ADH)₃₂88
Succinic Dihydrazide (SDH)SDH0.02Mg(BF₄)₂·6H₂O0.02Mg(SDH)₂76

Source: tandfonline.com

Influence of Reaction Temperature and Duration on Magnesium Tetrafluoroborate Yield and Purity

Reaction temperature and duration are critical parameters that significantly influence the yield and purity of magnesium tetrafluoroborate. Generally, the reaction is carried out at a slightly elevated temperature to enhance the reaction rate. However, excessively high temperatures should be avoided as they can lead to the decomposition of the tetrafluoroborate anion (BF₄⁻). wikipedia.org

The hydrolysis of the tetrafluoroborate ion is a known side reaction that can occur, particularly in the presence of water and at elevated temperatures, leading to the formation of hydroxyfluoroborates and boric acid. google.com This underscores the importance of controlling the reaction temperature to minimize the formation of these impurities.

The duration of the reaction is also a key factor. The reaction is typically allowed to proceed for a sufficient period to ensure complete conversion of the reactants. For instance, in the synthesis of dicarboxylic acid hydrazide complexes of magnesium tetrafluoroborate, reaction times of 17 to 18 hours at room temperature were employed to ensure the formation of the desired products. tandfonline.com

Studies on the synthesis of magnesium phosphate (B84403) conversion coatings have shown that reaction temperature affects the crystal growth and nucleation, which in turn impacts the properties of the final material. researchgate.netnih.gov While not directly about magnesium tetrafluoroborate, this highlights the general principle that temperature control is crucial in solution-based synthesis to achieve desired material characteristics. Higher temperatures can lead to larger and more continuous crystal formation. researchgate.netmdpi.com

Solid-State and Mechanochemical Synthesis Strategies for Magnesium Tetrafluoroborate Derivatives

In addition to wet chemical methods, solid-state and mechanochemical approaches offer alternative routes for the synthesis of magnesium tetrafluoroborate and its derivatives. These methods are often considered more environmentally friendly due to the reduced use of solvents. rta.lv

Investigation of Mechanochemical Pathways for Magnesium Tetrafluoroborate Compound Formation

Mechanochemistry involves the use of mechanical energy, such as grinding or milling, to induce chemical reactions. cardiff.ac.uk This technique has been explored for the synthesis of various inorganic and organic compounds, including magnesium-containing materials. cardiff.ac.uk The advantages of mechanochemical synthesis include solvent-free conditions, lower reaction temperatures, and often higher yields. rta.lv

While specific studies on the direct mechanochemical synthesis of magnesium tetrafluoroborate are not extensively detailed in the provided search results, the principles of mechanochemistry suggest its potential applicability. For instance, the mechanochemical synthesis of magnesium tetrahydroborate (Mg(BH₄)₂) has been successfully demonstrated, indicating the feasibility of using such methods for related magnesium compounds. rsc.orgresearchgate.net The process typically involves milling the reactants together in a high-energy ball mill.

Mechanochemical methods have also been employed in the activation of magnesium for subsequent reactions, which is a critical step in the synthesis of Grignard reagents and other organomagnesium compounds. cardiff.ac.uk This suggests that mechanochemical activation of magnesium could be a viable step in a solid-state synthesis route to magnesium tetrafluoroborate.

Controlled Crystallization and Advanced Purification of Magnesium Tetrafluoroborate Synthesized Materials

Regardless of the synthetic method employed, obtaining high-purity magnesium tetrafluoroborate often requires subsequent purification and controlled crystallization steps. Recrystallization from a suitable solvent is a common technique used to purify the compound. The choice of solvent is critical; it should have a high solubility for magnesium tetrafluoroborate at an elevated temperature and a low solubility at a lower temperature to maximize the recovery of the purified product.

Advanced purification techniques can also be employed. For instance, methods to remove boric acid, a common impurity from the hydrolysis of tetrafluoroborate, include esterification with alcohols followed by distillation. google.com Another approach involves the use of magnesium-aluminum oxide, which has been shown to effectively remove tetrafluoroborate ions, as well as fluoride (B91410) and boric acid, from aqueous solutions. nih.govelsevierpure.com

Controlled crystallization is crucial for obtaining well-defined crystals of magnesium tetrafluoroborate. This can be achieved by slow evaporation of the solvent from a saturated solution or by carefully controlling the cooling rate of a hot, saturated solution. researchgate.net The morphology and size of the crystals can be influenced by factors such as the solvent system, the presence of additives, and the rate of crystallization. For instance, the use of ionic liquids as a medium has been shown to influence the morphogenesis and crystallization of inorganic nanostructures. acs.org

The following table summarizes the unit cell parameters for two magnesium tetrafluoroborate complexes, providing insight into their crystal structures.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)
[U₆Mg]²⁺·2BF₄⁻ (1)OrthorhombicP2₁2₁29.964(5)11.979(6)9.638(5)-
[(H₂O)₆Mg]²⁺·2BF₄⁻ (2)OrthorhombicPnnm5.4322(6)13.2050(12)7.6786(6)-

Source: researchgate.net

Coordination Chemistry of Magnesium Tetrafluoroborate

The magnesium ion (Mg²⁺) in magnesium tetrafluoroborate acts as a Lewis acid, readily forming coordination complexes with various Lewis bases (ligands). The tetrafluoroborate anion (BF₄⁻) is considered a weakly coordinating anion, which means it is less likely to directly bond to the magnesium center, allowing for the coordination of other ligands. wikipedia.org

Magnesium tetrafluoroborate has been used to synthesize a variety of coordination complexes with different ligands. For example, it forms complexes with dicarboxylic acid hydrazides, where the hydrazide ligands coordinate to the magnesium ion. tandfonline.com In these complexes, the magnesium ion typically exhibits an octahedral coordination geometry, with the carbonyl, amino, or amide groups of the hydrazide ligands acting as the coordination sites. tandfonline.com

Similarly, magnesium tetrafluoroborate forms complexes with urea (B33335), where the urea molecules coordinate to the magnesium ion through their oxygen atoms. researchgate.net The crystal structure of hexakis(urea)magnesium bis(tetrafluoroborate), [U₆Mg]²⁺·2BF₄⁻, reveals an octahedral coordination of the magnesium ion by six urea molecules. researchgate.net

The coordination of water molecules to the magnesium ion is also common, leading to the formation of hydrated salts such as hexaaquamagnesium bis(tetrafluoroborate), [(H₂O)₆Mg]²⁺·2BF₄⁻. researchgate.net In this complex, the magnesium ion is coordinated to six water molecules in an octahedral arrangement.

The study of the coordination chemistry of magnesium tetrafluoroborate is important for understanding its reactivity and for the rational design of new materials with specific properties.

Synthesis and Characterization of Magnesium Tetrafluoroborate Coordination Complexes with Organic Ligands

The synthesis of coordination complexes of magnesium tetrafluoroborate has been successfully achieved with several types of organic ligands, notably dicarboxylic acid hydrazides and ureates.

New complexes involving dicarboxylic acid hydrazides have been synthesized by reacting magnesium tetrafluoroborate hexahydrate (Mg(BF₄)₂·6H₂O) with various dihydrazides in a methanolic medium. tandfonline.com These dihydrazides include those derived from oxalic (ODH), malonic (MDH), succinic (SDH), adipic (ADH), phthalic (PDH), and terephthalic (TDH) acids. tandfonline.comresearchgate.net The reactions, typically carried out by stirring at room temperature for extended periods (16-20 hours), yield solid complexes that can be isolated and analyzed. tandfonline.com Characterization of these compounds has been performed using elemental analysis, magnetic susceptibility, conductance measurements, and infrared (IR) spectral studies. tandfonline.comresearchgate.net

Similarly, magnesium tetrafluoroborate complexes with urea have been synthesized. researchgate.netbas.bg Single crystals of these complexes can be obtained by the slow evaporation of aqueous solutions containing stoichiometric amounts of hexaaqua magnesium tetrafluoroborate and urea. bas.bg For instance, the complex [U₆Mg]²⁺·2BF₄⁻ (where U represents urea) was synthesized from a solution of hexaaqua magnesium tetrafluoroborate and urea. researchgate.netbas.bg These complexes have been characterized through single-crystal X-ray diffraction, which provides detailed structural information. researchgate.netbas.bg

The stoichiometry of the resulting complexes often depends on the molar ratio of the metal salt to the ligand used in the synthesis. tandfonline.comui.edu.ng For example, with malonic dihydrazide (MDH), both 1:2 and 1:3 metal-to-ligand stoichiometries (Mg(MDH)₂₂ and Mg(MDH)₃₂) have been synthesized by varying the reactant ratios. tandfonline.com In many cases, reactions using 1:1 or 1:2 metal-to-ligand ratios predominantly yield complexes with 1:2 and 1:3 stoichiometries. ui.edu.ng

Table 1: Synthesis of Magnesium Tetrafluoroborate Complexes with Dicarboxylic Acid Hydrazides

Ligand Abbreviation Resulting Complex Stoichiometry (Metal:Ligand)
Oxalic dihydrazide ODH Mg(ODH)₂₂
Malonic dihydrazide MDH Mg(MDH)₃₂, Mg(MDH)₂₂
Succinic dihydrazide SDH Mg(SDH)₂
Terephthalic dihydrazide TDH Mg(TDH)₂

Elucidation of Coordination Modes and Stereochemical Geometries in Magnesium Tetrafluoroborate Adducts

The coordination environment of the magnesium ion in these complexes is a key area of investigation. For the dicarboxylic acid hydrazide complexes, infrared spectral data suggest that the hydrazide ligands act in a bidentate fashion. researchgate.net The coordination to the magnesium ion occurs through two of the potential donor sites: the carbonyl oxygen, the amino nitrogen, or the amide nitrogen. tandfonline.comresearchgate.net Based on spectral and magnetic data, these complexes are generally assigned an octahedral stereochemistry. tandfonline.comresearchgate.netresearchgate.net

In the case of urea complexes, single-crystal X-ray diffraction provides unambiguous structural details. For the complex [U₆Mg]²⁺·2BF₄⁻, the magnesium ion is octahedrally coordinated by six urea molecules. researchgate.netbas.bg Another complex, [(H₂O)₆Mg]²⁺·2BF₄⁻, features a magnesium ion octahedrally coordinated by six water molecules. researchgate.netbas.bg The tetrafluoroborate ion, BF₄⁻, typically acts as a counter-ion and is not directly coordinated to the magnesium center in these instances. researchgate.net However, in some transition metal complexes, the BF₄⁻ ion can exhibit a "half-coordination" state, intermediate between a covalently bonded ligand and a free ion. researchgate.net

The geometry of these complexes can be highly symmetrical. For example, the [U₆Mg]²⁺ cation in its tetrafluoroborate salt possesses a pseudo-octahedral coordination environment. researchgate.netmdpi.com The flexibility of some ligands allows for the formation of different geometric isomers, such as meridional (mer) and facial (fac) isomers in bis-tridentate complexes, although this is more commonly observed with transition metals. irb.hr For magnesium, a hard cation, a distorted octahedral geometry is common in its complexes. nih.gov

Table 2: Crystallographic Data for Selected Magnesium Tetrafluoroborate Complexes

Complex Crystal System Space Group Key Geometric Feature
[U₆Mg]²⁺·2BF₄⁻ Orthorhombic P2₁2₁2 Octahedral coordination of Mg²⁺ by six urea molecules. researchgate.netbas.bg
[(H₂O)₆Mg]²⁺·2BF₄⁻ Orthorhombic Pnnm Octahedral coordination of Mg²⁺ by six water molecules. researchgate.netbas.bg

Solvent-Mediated Effects on Magnesium Tetrafluoroborate Complex Formation and Stability

The solvent plays a crucial role in the synthesis and crystallization of magnesium tetrafluoroborate complexes. Methanol is a common solvent for the synthesis of dicarboxylic acid hydrazide complexes, facilitating the reaction between the hydrated magnesium tetrafluoroborate and the organic ligands. tandfonline.com The poor solubility of the resulting complexes in common organic solvents like methanol, ethanol (B145695), acetone, and benzene (B151609) aids in their isolation. ui.edu.ng

Water is another key solvent, particularly for the formation of urea and hydrated complexes. The synthesis of [U₆Mg]²⁺·2BF₄⁻ and [(H₂O)₆Mg]²⁺·2BF₄⁻ is conducted in aqueous solutions, from which single crystals are grown by slow evaporation. bas.bg The presence of water can lead to the formation of aqua complexes, where water molecules occupy coordination sites on the magnesium ion, as seen in [(H₂O)₆Mg]²⁺·2BF₄⁻. researchgate.netbas.bg In some cases, urea moieties can displace water molecules from the magnesium coordination sphere. researchgate.net

The stability of these complexes can also be influenced by the solvent. For instance, the synthesis of certain magnesium chlorate (B79027) hydrates yields different products depending on whether water or ethanol is used as the solvent. researchgate.net The relative instability of some urea complexes at ambient temperatures necessitates specific handling, such as flash-freezing crystals for X-ray data collection, to prevent dehydration or phase transitions. bas.bg The choice of solvent can therefore dictate not only the composition of the final product (e.g., a hydrated vs. an anhydrous complex) but also its crystalline form and stability. researchgate.net

Advanced Characterization and Spectroscopic Analysis of Magnesium Tetrafluoroborate Systems

Vibrational Spectroscopy of Magnesium Tetrafluoroborate (B81430) (FT-IR, Raman Spectroscopy) for Structural Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of magnesium tetrafluoroborate. These methods provide a characteristic "fingerprint" based on the vibrational modes of the tetrafluoroborate anion (BF4⁻) and its interactions with the magnesium cation (Mg²⁺).

The tetrafluoroborate ion, belonging to the Td point group, exhibits characteristic vibrational modes. The most intense and prominent of these is the B-F stretching vibration. In FT-IR spectroscopy of intermediate magnesium tetrafluoroborate, distinct bands corresponding to the B-F bond vibrations are observed at approximately 1111 cm⁻¹, 1080 cm⁻¹, and 461 cm⁻¹ researchgate.net. The broad and often split band in the 1017-1046 cm⁻¹ region is a hallmark of the B-F stretching mode of the [BF4]⁻ anion researchgate.net. This splitting can be attributed to hydrogen-bond interactions or coordination with the cation, which causes a reduction in the local symmetry of the anion researchgate.net.

Raman spectroscopy complements FT-IR by providing insights into the symmetric stretching modes. For instance, the Raman spectrum of a related tetrafluoroborate ionic liquid shows a symmetric BF4⁻ stretching vibration researchgate.net. While detailed Raman spectra specifically for pure magnesium tetrafluoroborate are not extensively documented in the provided sources, the principles of group theory predict active modes that can be used for structural analysis.

The positions of these vibrational bands are sensitive to the local chemical environment, including the degree of hydration and the nature of the cation-anion interaction. This sensitivity allows vibrational spectroscopy to be a definitive method for identifying the presence of the Mg(BF4)₂ compound in various matrices and for analyzing the bonding environment of the tetrafluoroborate anion.

Interactive Data Table: FT-IR Vibrational Bands for Magnesium Tetrafluoroborate
Vibrational ModeWavenumber (cm⁻¹)Reference
B-F Bond Vibration1111 researchgate.net
B-F Bond Vibration1080 researchgate.net
B-F Bond Vibration461 researchgate.net
B-F Stretching1017-1046 (broad, split) researchgate.net

X-ray Diffraction Techniques for Crystalline Structure Determination of Magnesium Tetrafluoroborate and its Compounds (XRD, Single-Crystal X-ray Diffraction)

X-ray diffraction (XRD) is an indispensable technique for determining the crystalline structure and phase purity of magnesium tetrafluoroborate and its derivatives. Powder XRD (PXRD) is routinely used for phase identification by comparing the experimental diffraction pattern with standard patterns from crystallographic databases.

Studies on the synthesis of magnesium tetrafluoroborate have utilized XRD for the characterization of the final product, confirming its crystalline nature researchgate.net. Similarly, in the context of surface coatings, XRD is employed to identify the crystalline phases formed. For example, when magnesium alloys are treated in electrolytes containing tetrafluoroborate salts, XRD can identify the resulting surface compounds, which may include magnesium tetrafluoroborate mdpi.com.

The absence of a detailed single-crystal structure in the literature highlights an area for future research, which would be crucial for a complete understanding of its solid-state properties and for computational modeling of its behavior.

Thermal Gravimetric Analysis (TGA) for Decomposition Pathways and Kinetic Studies of Magnesium Tetrafluoroborate

Thermal Gravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability and decomposition behavior of magnesium tetrafluoroborate. TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Studies have shown that the decomposition of the B-F bond in fluoroborate compounds begins at elevated temperatures. For instance, the decomposition of a B-F bond in a related system was observed to start at 300°C researchgate.net. TGA experiments on magnesium tetrafluoroborate reveal its decomposition pathways, which are essential for determining its operational limits in high-temperature applications.

Kinetic analysis of the synthesis and decomposition of magnesium tetrafluoroborate has been performed using TGA data. One study investigating its synthesis from magnesium carbonate and fluoroboric acid determined that the reaction follows first-order kinetics researchgate.net. The activation energy for this synthesis reaction was calculated to be 6.75 kJ/mol researchgate.net. While this value pertains to the synthesis, similar kinetic studies on the decomposition process can be performed by analyzing TGA data at different heating rates, providing crucial parameters like activation energy for the degradation reactions. Such kinetic models are invaluable for predicting the long-term thermal stability and mass loss rates under various temperature conditions electrochem.org.

Interactive Data Table: Kinetic Parameters for Magnesium Tetrafluoroborate Synthesis
ParameterValueMethodReference
Reaction OrderFirst OrderKinetic Experiments researchgate.net
Activation Energy (Ea)6.75 kJ/molKinetic Experiments researchgate.net

Electrochemical Characterization of Magnesium Tetrafluoroborate-Based Electrolytes

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the redox behavior and electrochemical stability window of electrolytes. In the context of magnesium batteries, electrolytes based on simple salts like magnesium tetrafluoroborate have been investigated.

However, research has shown that the tetrafluoroborate (BF4⁻) anion has limitations. It is known to passivate the surface of the magnesium metal anode umich.edu. This passivation layer inhibits the reversible deposition and stripping of magnesium, which is a critical process for a rechargeable magnesium battery. Ab initio calculations support these experimental findings, showing that while the BF4⁻ anion offers good oxidative stability, its reductive stability is compromised, leading to the passivation of the magnesium metal anode umich.edu.

CV experiments typically show an onset potential for reduction and a subsequent oxidation peak. For a reversible system, these peaks correspond to the plating and stripping of the metal. In the case of Mg(BF4)₂-based electrolytes, the passivation often leads to low coulombic efficiency and high overpotentials for magnesium deposition umich.edu. For example, a related magnesium borohydride (B1222165) system showed a reduction onset potential at approximately -0.35 V vs. Mg and subsequent oxidation around 0 V vs. Mg monash.edu. While specific CV curves for Mg(BF4)₂ are not detailed in the provided results, its passivating nature is a consistently reported finding umich.eduumich.edu.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate ionic conductivity and interfacial phenomena in electrolyte systems. By applying a small sinusoidal voltage or current perturbation over a range of frequencies, EIS can deconvolve processes such as bulk electrolyte resistance, charge transfer resistance, and the formation of passivation layers.

For electrolytes containing magnesium tetrafluoroborate, EIS is used to determine the ionic conductivity, a key performance metric. The conductivity of solid-state magnesium conductors is often low at room temperature. For instance, the parent compound magnesium borohydride, Mg(BH4)₂, has a very low ionic conductivity of 10⁻¹² S cm⁻¹ at 30°C nih.gov. While specific values for pure Mg(BF4)₂ are not provided, its performance is generally considered to be limited by factors including ion pairing and interfacial resistance.

EIS is also instrumental in studying the passivating layer that forms on magnesium electrodes in tetrafluoroborate-based electrolytes. The impedance spectra (presented as Nyquist plots) can reveal the growth of a high-resistance surface film, which impedes Mg²⁺ transport across the electrode-electrolyte interface. In studies of surface coatings on magnesium alloys, EIS has been used to evaluate the barrier properties of layers containing Mg(BF4)₂. The results often show an increase in polarization resistance, indicating enhanced protection against corrosion, which is mechanistically related to the formation of a stable but ionically resistive layer mdpi.comresearchgate.net.

Potentiodynamic Polarization (PDP) is a direct current (DC) electrochemical technique used to evaluate the corrosion characteristics of a material in a specific electrolyte. By scanning the potential and measuring the resulting current, key parameters such as corrosion potential (Ecorr), corrosion current density (jcorr), and polarization resistance (Rp) can be determined.

This technique has been applied to study the protective properties of conversion coatings formed on magnesium alloys in electrolytes containing sodium tetrafluoroborate, where magnesium tetrafluoroborate is a key component of the resulting protective layer mdpi.com. The presence of Mg(BF4)₂ in the inner barrier layer of the coating significantly enhances corrosion resistance mdpi.comresearchgate.net.

PDP tests comparing uncoated alloys with coated ones show a significant decrease in corrosion current density for the coated samples. For example, the jcorr for an uncoated AZ91D Mg alloy was 29.8 µA/cm², which decreased to 0.26 µA/cm² for a coating formed in a tetrafluoroborate-containing electrolyte mdpi.com. Concurrently, the polarization resistance (Rp), which is inversely proportional to the corrosion rate, increased substantially, confirming the superior barrier properties conferred by the Mg(BF4)₂-containing layer mdpi.com.

Interactive Data Table: Potentiodynamic Polarization Parameters for AZ91D Mg Alloy Coatings
SampleCorrosion Current Density (jcorr) (µA/cm²)Polarization Resistance (Rp)Reference
Uncoated AZ91D29.8Low mdpi.com
Base Coating1.20Medium mdpi.com
BF4 Coating0.26High mdpi.com

Surface and Interface Analytical Techniques (SEM, XPS, X-ray Absorption Fine Structure) for Electrolyte-Electrode Interactions and Coating Characterization

The interaction between a magnesium electrode and a magnesium tetrafluoroborate (Mg(BF₄)₂) electrolyte is a critical factor governing the performance and stability of magnesium-based electrochemical systems. The formation of a solid electrolyte interphase (SEI) or other surface layers can significantly impact ion transport and electrochemical reactions. To elucidate the nature of these interfaces, a suite of surface-sensitive analytical techniques is employed, including Scanning Electron Microscopy (SEM), X-ray Photoelectron Spectroscopy (XPS), and X-ray Absorption Fine Structure (XAFS).

Scanning Electron Microscopy (SEM) provides high-resolution imaging of the electrode surface morphology. In studies of magnesium anodes, SEM is instrumental in visualizing changes that occur during electrochemical cycling. For instance, in electrolytes containing anions structurally similar to tetrafluoroborate, SEM images have revealed the evolution of the magnesium surface from a relatively smooth state to a more complex topography after repeated plating and stripping cycles. These morphological changes can be indicative of the uniformity of magnesium deposition and the physical characteristics of any passivation layers that may form. Cross-sectional SEM analysis can further reveal the thickness and structure of these surface layers.

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative elemental composition and chemical state information of the top few nanometers of a material's surface. In the context of magnesium tetrafluoroborate systems, XPS is crucial for characterizing the chemical composition of the SEI layer formed on the magnesium electrode. By analyzing the core level spectra of elements such as magnesium (Mg 2p), boron (B 1s), fluorine (F 1s), and oxygen (O 1s), researchers can identify the chemical species present at the interface. For example, the presence of magnesium fluoride (B91410) (MgF₂) and various boron and oxygen-containing species can be detected, providing direct evidence of the decomposition products of the tetrafluoroborate anion and their reaction with the magnesium metal. Depth profiling, often performed by sputtering the surface with argon ions, can reveal the distribution of these species within the SEI layer.

X-ray Absorption Fine Structure (XAFS) is a technique that provides information on the local atomic structure and chemical state of a specific element within a material. XAFS is particularly useful for studying the coordination environment and bonding of metal ions in both crystalline and amorphous materials, including electrolytes and electrode-electrolyte interfaces. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES is sensitive to the oxidation state and coordination chemistry of the absorbing atom, while EXAFS provides information about the bond distances, coordination number, and identity of the neighboring atoms. In magnesium tetrafluoroborate systems, XAFS can be used to probe the local environment of the magnesium ions in the electrolyte and at the electrode surface, offering insights into the solvation structure and the changes that occur upon electrochemical cycling. nih.gov

A hypothetical table of XPS data for a magnesium electrode surface after cycling in a Mg(BF₄)₂-based electrolyte is presented below. This table illustrates the type of information that can be obtained from such an analysis.

ElementBinding Energy (eV)Possible Chemical SpeciesAtomic Concentration (%)
Mg 2p~49.5Metallic Mg45
Mg 2p~51.0MgO/Mg(OH)₂15
F 1s~685.0MgF₂25
B 1s~192.5Borate (B1201080) species (e.g., B-O)5
O 1s~531.5MgO/Mg(OH)₂/Borates10

Ion-Selective Electrode Methods for Tetrafluoroborate Anion Quantification

The accurate determination of the tetrafluoroborate (BF₄⁻) anion concentration is essential for quality control and for monitoring the stability of magnesium tetrafluoroborate electrolytes. Ion-Selective Electrode (ISE) potentiometry offers a rapid, cost-effective, and convenient method for this purpose. A tetrafluoroborate ISE typically utilizes a liquid ion-exchange membrane or a crystalline membrane that exhibits a selective response to the BF₄⁻ anion.

The principle of operation is based on measuring the potential difference between the tetrafluoroborate ISE and a reference electrode, which is proportional to the logarithm of the activity of the tetrafluoroborate ions in the solution, as described by the Nernst equation.

Calibration and Performance: A calibration curve is constructed by measuring the electrode potential in a series of standard solutions of known tetrafluoroborate concentrations. The response of the electrode is typically linear over a specific concentration range. For the tetrafluoroborate electrode, a Nernstian-like slope of around 56 millivolts per decade change in concentration can be achieved down to approximately 0.6 ppm. epa.gov The reproducibility of the measurements is concentration-dependent, with the standard deviation increasing as the concentration of tetrafluoroborate decreases. epa.gov

Interferences: The selectivity of the ISE is a critical parameter, as other ions present in the electrolyte can interfere with the measurement. The greatest interferents for the tetrafluoroborate electrode are perchlorate (B79767) (ClO₄⁻), nitrate (NO₃⁻), and iodide (I⁻). epa.gov Sulfate (SO₄²⁻) can also cause interference. epa.gov For instance, to accurately determine a tetrafluoroborate concentration of 1 mg/L, nitrate should be absent. epa.gov Similarly, samples containing more than 10 ppm of sulfate can lead to lower measured results for a 1 ppm tetrafluoroborate solution. epa.gov The effect of these interferences can be quantified by selectivity coefficients, which are determined experimentally.

Below is a data table summarizing the performance and interference data for a typical tetrafluoroborate ion-selective electrode.

ParameterValue/ObservationReference
Linear RangeDown to ~0.6 ppm epa.gov
Nernstian Slope~56 mV/decade epa.gov
Major InterferencesPerchlorate (ClO₄⁻) epa.gov
Nitrate (NO₃⁻) epa.gov
Iodide (I⁻) epa.gov
Sulfate (SO₄²⁻) epa.gov
ReproducibilityStandard deviation increases with decreasing concentration epa.gov

The use of an ion-selective electrode provides a valuable analytical tool for the direct quantification of tetrafluoroborate anions in various aqueous and non-aqueous media, including battery electrolytes, with appropriate consideration of potential interferences. epa.gov

Theoretical and Computational Chemistry Investigations of Magnesium Tetrafluoroborate

First-Principles Quantum Mechanical Calculations (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the intrinsic properties of materials like magnesium tetrafluoroborate (B81430).

Magnesium tetrafluoroborate is an ionic compound composed of a magnesium cation (Mg²⁺) and two tetrafluoroborate anions ([BF₄]⁻). DFT calculations can elucidate the nature of the chemical bonds within this compound.

Ionic Bonding: The primary interaction between the Mg²⁺ cation and the [BF₄]⁻ anions is ionic. Magnesium, a group 2 alkaline earth metal, readily loses its two valence electrons to achieve a stable electron configuration, forming a divalent cation (Mg²⁺). This is consistent with the Lewis structure model for similar ionic compounds like magnesium fluoride (B91410) (MgF₂), where magnesium donates its electrons to the electronegative fluorine atoms youtube.com. In Mg(BF₄)₂, these electrons are transferred to the tetrafluoroborate groups. DFT studies on related magnesium compounds, such as (MgF₂)n clusters, confirm the highly ionic nature of the Mg-F bond, with calculated net atomic charges on magnesium approaching its formal charge of +2 (e.g., qMg = +1.8|e|) researchgate.net.

Covalent Bonding within the Anion: Within the tetrafluoroborate anion ([BF₄]⁻), the boron and fluorine atoms are linked by strong polar covalent bonds. DFT calculations can map the electron density distribution, showing the shared electron pairs between boron and the four fluorine atoms, characteristic of covalent bonding.

Spectroscopic Correlation: X-ray Photoelectron Spectroscopy (XPS) data from surfaces incorporating magnesium tetrafluoroborate show a high binding energy for the B 1s peak (196.1 eV) and the F 1s peak (around 687.0 eV) mdpi.com. These values are characteristic of the tetrafluoroborate anion and support the structural and bonding information predicted by DFT calculations mdpi.com.

Understanding the stability of an electrolyte requires analyzing potential decomposition reactions. DFT is a key tool for calculating the energetics of these reaction pathways and identifying the high-energy transition states that govern reaction kinetics.

Methodology: To study a reaction, computational chemists use methods like the Nudged Elastic Band (NEB) to find the minimum energy path (MEP) connecting reactants and products dtu.dkyoutube.com. DFT calculations are performed at discrete points (images) along this path to determine the energy profile. The highest point on the MEP corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier chemrxiv.org.

Applications for Mg(BF₄)₂: For magnesium tetrafluoroborate electrolytes, this approach can be used to investigate:

Anion Decomposition: The breakdown of the [BF₄]⁻ anion, which could be initiated by thermal stress or electrochemical oxidation. DFT can calculate the bond dissociation energies for the B-F bonds to identify the weakest link lbl.gov.

Solvent Reactions: Reactions between Mg(BF₄)₂ and solvent molecules, which can lead to electrolyte degradation.

Interfacial Reactions: The chemical and electrochemical reactions occurring at the electrode-electrolyte interface, such as the formation of a solid-electrolyte interphase (SEI).

While specific DFT studies on the reaction pathways of Mg(BF₄)₂ are not widely detailed, the methodology is well-established for various chemical systems, often employing functionals like ωB97X/6-31G(d) for reliable results chemrxiv.orgresearchgate.net. Machine learning models trained on large DFT datasets are also emerging as a faster alternative for screening reactions and predicting energy barriers dtu.dk.

The electrochemical stability window (ESW) defines the voltage range over which an electrolyte remains stable without being oxidized or reduced. DFT calculations are crucial for predicting the ESW of electrolytes containing Mg(BF₄)₂.

Anodic (Oxidative) Limit: The anodic limit is determined by the oxidation potential of the most easily oxidized species in the electrolyte, which is typically the anion or the solvent. Using DFT, the oxidation potential of the [BF₄]⁻ anion can be calculated by determining the energy change associated with removing an electron. This limit is critical for enabling the use of high-voltage cathode materials lbl.govd-nb.info. For comparison, other magnesium electrolytes featuring anions with perfluorinated ligands have demonstrated high anodic stability, reaching up to 4.0 V vs. Mg/Mg²⁺ nih.govusu.edu.

Cathodic (Reductive) Limit: The cathodic limit is governed by the reduction of the most easily reduced species. In a magnesium battery electrolyte, this is ideally the reversible deposition of magnesium metal (Mg²⁺ + 2e⁻ ↔ Mg). DFT helps to understand the reduction potential of the Mg²⁺ cation and any competing reduction reactions involving the solvent or the [BF₄]⁻ anion. The calculations can confirm that the reduction of Mg²⁺ is the most favorable cathodic process, which is essential for a rechargeable magnesium anode lbl.gov.

Computational Modeling of Solid Electrolyte Interphase (SEI) Formation on Magnesium Electrodes with Tetrafluoroborate Electrolytes

The formation of a stable solid electrolyte interphase (SEI) on the anode surface is critical for the long-term cycling stability of rechargeable batteries. The SEI must be electronically insulating but ionically conductive, allowing for the passage of charge-carrying ions while preventing further electrolyte decomposition. While the SEI in lithium-ion batteries is well-studied, its counterpart in magnesium batteries is less understood, particularly for tetrafluoroborate-based electrolytes.

Computational modeling, especially using ab initio molecular dynamics (AIMD) and density functional theory (DFT), is instrumental in elucidating the initial stages of SEI formation. These methods can simulate the chemical reactions that occur at the electrode-electrolyte interface, identifying decomposition products and reaction pathways.

To date, a significant portion of the computational research on SEI formation on magnesium anodes has focused on electrolytes containing the bis(trifluoromethanesulfonyl)imide (TFSI⁻) anion. These studies have revealed that the decomposition of the TFSI⁻ anion can lead to the formation of an SEI layer composed of species such as MgF₂, MgO, and various sulfur and carbon-containing compounds. The specific composition and properties of the SEI are highly dependent on the solvent and the presence of additives.

Direct computational modeling of SEI formation specifically with magnesium tetrafluoroborate electrolytes on magnesium electrodes is not as extensively reported in the scientific literature. However, the principles and methodologies from studies on other electrolyte systems can be applied. A computational investigation into the SEI formation with Mg(BF₄)₂ would likely involve:

Adsorption and Decomposition of BF₄⁻ and Solvent Molecules: DFT calculations can determine the adsorption energies of BF₄⁻ anions and solvent molecules on the magnesium surface and identify the most likely decomposition pathways upon reduction.

Identification of SEI Components: AIMD simulations can track the evolution of the interfacial region, identifying the primary inorganic and organic components that constitute the initial SEI layer. Potential components could include MgF₂, boron oxides, and decomposition products of the organic solvent.

Ionic Transport through the SEI: Once a model of the SEI is established, computational methods can be used to calculate the energy barriers for Mg²⁺ diffusion through this layer, providing insights into its ionic conductivity.

Computational Design and Screening of Novel Magnesium Electrolyte Anions (e.g., BF₄⁻ vs. TFSA⁻)

Computational chemistry plays a vital role in the rational design and screening of new electrolyte components with improved properties. By calculating key descriptors such as electrochemical stability, ion-pairing tendency, and transport properties, researchers can virtually assess the suitability of a large number of candidate anions before undertaking laborious and time-consuming experimental synthesis and testing.

A key aspect of this computational screening is the direct comparison of different anions. The tetrafluoroborate (BF₄⁻) and bis(trifluoromethanesulfonyl)imide (TFSA⁻ or TFSI⁻) anions are frequently compared in the context of magnesium battery electrolytes.

Electrochemical Stability: DFT calculations can predict the electrochemical stability window of an electrolyte by determining its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which correlate with its oxidation and reduction potentials, respectively. Computational studies have shown that Mg(BF₄)₂ in acetonitrile (B52724) is predicted to have a significantly higher oxidation potential compared to Mg(TFSI)₂. osti.gov This suggests that BF₄⁻-based electrolytes could be more suitable for use with high-voltage cathodes.

Ion Pairing and Solvation: The degree of ion pairing between the Mg²⁺ cation and the electrolyte anion has a profound impact on ionic conductivity and the desolvation process at the electrode surface. Molecular dynamics simulations have been employed to study these interactions. For instance, in a dual-salt electrolyte system containing both TFSA⁻ and BF₄⁻, molecular dynamics simulations indicated that a multiple-anion-coordinated [Mg²⁺–BF₄⁻] structure was more effective in facilitating Mg²⁺ insertion and extraction compared to the [Mg²⁺–TFSA⁻] structure, which had a lower number of coordinated anions. acs.org This suggests that the weaker coordinating nature of BF₄⁻ could be advantageous for the kinetics of magnesium batteries.

Comparative Data of Anion Properties:

Below is a data table summarizing the comparative properties of BF₄⁻ and TFSA⁻ anions based on computational and experimental findings.

Computational screening of novel anions often involves modifying existing anion structures (like TFSA⁻) and calculating the resulting properties. This approach allows for the systematic exploration of chemical space to identify new candidates that may offer a better balance of properties than currently available options. The insights gained from comparing established anions like BF₄⁻ and TFSA⁻ provide a valuable benchmark for these computational design efforts.

Applications of Magnesium Tetrafluoroborate in Advanced Materials and Systems

Electrochemistry and Energy Storage Systems

Magnesium;ditetrafluoroborate (Mg(BF₄)₂) is a key compound in the advancement of next-generation energy storage, particularly in the field of rechargeable magnesium batteries. These batteries are a promising alternative to lithium-ion technology due to the high theoretical volumetric capacity of a magnesium metal anode (3833 mAh cm⁻³), which is significantly greater than that of graphite (B72142) anodes used in lithium-ion batteries. frontiersin.org Furthermore, magnesium is more abundant in the Earth's crust and offers potential safety advantages, such as a reduced tendency for dendrite formation during plating. frontiersin.org The primary challenge in the development of practical magnesium batteries lies in the creation of electrolytes that facilitate efficient and reversible magnesium deposition and stripping.

Magnesium Tetrafluoroborate (B81430) as Electrolyte Components for Rechargeable Magnesium Batteries

Magnesium tetrafluoroborate has been investigated as a salt component in electrolytes for rechargeable magnesium batteries. However, simple solutions of Mg(BF₄)₂ in common aprotic solvents often lead to the formation of a passivating layer on the magnesium anode, which hinders the migration of Mg²⁺ ions and impedes reversible electrochemical processes. fudan.edu.cn Research efforts have therefore focused on developing more complex electrolyte systems that incorporate magnesium tetrafluoroborate to overcome these limitations.

The development of non-nucleophilic electrolytes is crucial for the practical application of rechargeable magnesium batteries, as they are essential for emerging systems like Mg-S and Mg-O₂/air batteries which require high oxidation stability. frontiersin.orgfrontiersin.org Grignard-type electrolytes, while historically significant, are nucleophilic and highly reactive, leading to safety concerns and low oxidation stability. frontiersin.orgfrontiersin.org

Boron-centered anions, such as tetrafluoroborate, are considered promising candidates for non-nucleophilic electrolytes due to their compatibility with the Mg anode and other cell components. frontiersin.org One of the earliest examples of a chloride-free, boron-based electrolyte was magnesium borohydride (B1222165) (Mg(BH₄)₂) in an ether-based solvent, which demonstrated reversible plating and stripping. frontiersin.org However, its reducing nature limits the electrochemical window. frontiersin.org

More advanced non-nucleophilic electrolytes have been designed to improve performance. For instance, a magnesium fluorinated pinacolatoborate, Mg[B(O₂C₂(CF₃)₄)₂]₂ (Mg-FPB), has shown excellent electrochemical performance, including a coulombic efficiency of over 95%, a low overpotential of less than 197 mV, and anodic stability up to 4.0 V. frontiersin.org Symmetric cells using this electrolyte have demonstrated stable cycling for over 500 hours. frontiersin.org While not directly a tetrafluoroborate system, this highlights the direction of designing stable, non-nucleophilic boron-based electrolytes. The general performance of various non-nucleophilic electrolytes is summarized in the table below.

Electrolyte SystemCoulombic Efficiency (%)Overpotential (mV)Anodic Stability (V vs. Mg/Mg²⁺)
HMDSMgCl-AlCl₃ in THF>95--
Mg(BH₄)₂ in DME67-1.7
Mg-FPB in diglyme>95<1974.0

To enhance the performance of magnesium battery cathodes, dual-salt electrolyte systems incorporating tetrafluoroborate anions have been developed. These systems aim to improve the sluggish reaction kinetics often observed at the cathode in magnesium batteries, which can result in long charge-discharge times.

One study developed a dual-salt electrolyte consisting of magnesium bis(trifluoromethanesulfonyl)imide (Mg(TFSA)₂) and a quaternary ammonium (B1175870) salt, spiro-(1,1′)-bipyrolidinium tetrafluoroborate (SBPBF₄). This formulation was shown to significantly enhance the rate performance of an FePO₄ cathode. A high capacity of over 150 mAh g⁻¹ at a 0.5C-rate was achieved at room temperature.

Further investigation through Raman analysis and molecular dynamics simulations suggested that a multiple-anion-coordinated [Mg²⁺–BF₄⁻] structure is more effective in facilitating Mg²⁺ insertion and extraction compared to the [Mg²⁺–TFSA⁻] structure, which has a lower number of coordinated anions. This indicates that the presence of the tetrafluoroborate anion in the electrolyte formulation plays a direct role in improving the kinetics at the cathode/electrolyte interface.

The kinetics of Mg²⁺ ion insertion and extraction at the cathode/electrolyte interface are a critical factor limiting the performance of rechargeable magnesium batteries. The strong interaction between the divalent Mg²⁺ ion and both the solvent molecules and the host cathode material leads to slow diffusion and high activation barriers for intercalation.

The composition of the electrolyte, including the presence of tetrafluoroborate anions, can significantly influence these kinetics. As mentioned in the previous section, the formation of a [Mg²⁺–BF₄⁻] coordination structure in a dual-salt electrolyte has been shown to facilitate more efficient Mg²⁺ insertion/extraction. This is attributed to a more favorable desolvation process of the Mg²⁺ ion at the interface, a crucial step before it can enter the cathode lattice.

The presence of specific anions at the cathode-electrolyte interphase (CEI) can catalyze the desolvation of Mg²⁺. While not directly involving tetrafluoroborate, studies on other boron-based anions like tetrakis(hexafluoroisopropyloxy)borate ([B(hfip)₄]⁻) have shown that the decomposition products of the anion can form a beneficial CEI layer. This layer, containing species like BₓOᵧ, can accelerate the interfacial Mg²⁺ transfer kinetics. This provides a model for how tetrafluoroborate anions or their derivatives could potentially be engineered to create a favorable CEI.

All-solid-state magnesium batteries are a promising future technology due to their potential for enhanced safety and energy density. frontiersin.org A key component for these batteries is a solid-state electrolyte with sufficient Mg²⁺ ion conductivity at room temperature. frontiersin.org However, the development of such materials is challenging due to the strong electrostatic interactions of the divalent magnesium ion within a solid lattice, which leads to sluggish mobility. frontiersin.org

Molecular crystals have emerged as a potential class of solid-state Mg-ion conductors. frontiersin.org These materials consist of metal salts and organic molecules that form an ordered crystal lattice with pathways for ion conduction. frontiersin.org While research in this area is still in its early stages, some molecular crystals based on magnesium salts have demonstrated room-temperature ionic conductivity. For example, a molecular crystal composed of Mg(TFSA)₂ and cyclopentyl methyl ether (CPME) exhibits a solid-state ionic conductivity of 10⁻⁷ S cm⁻¹ at room temperature with a high Mg-ion transference number of 0.74. frontiersin.org

Although specific examples of molecular crystals based solely on magnesium tetrafluoroborate are not extensively reported in the provided search results, the principle of using molecular crystals as solid-state electrolytes for magnesium ions is established. The properties of the anion are critical to the performance of these materials. Future research may explore the use of Mg(BF₄)₂ in the formation of new molecular crystals for all-solid-state magnesium batteries.

Molecular CrystalIonic Conductivity (S cm⁻¹ at 30°C)Mg-ion Transference Number (tMg²⁺)
Mg(TFSA)₂(CPME)₂2 x 10⁻⁷0.74
Mg(BH₄)₂(H₂NCH₂CH₂NH₂)8 x 10⁻⁸-

Ionic liquids (ILs) are salts that are in a liquid state at or near room temperature and are considered promising electrolyte solvents for batteries due to their low volatility, high thermal stability, and wide electrochemical windows. In the context of magnesium batteries, ILs have been investigated as a means to achieve reversible magnesium deposition and stripping.

Studies have explored the use of various ILs in combination with magnesium salts. One investigation looked at the electrochemistry of magnesium salts in three different ILs: l-n-butyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (BMIM-Tf₂N), N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide (PP13-Tf₂N), and N,N-diethyl-N-methyl(2-methoxyethyl)ammonium tetrafluoroborate (DEME-BF₄). frontiersin.orgfrontiersin.orgtsijournals.com

The results of this study indicated that in ILs with Tf₂N⁻ and BF₄⁻ anions, there was a lack of clear voltammetric signatures for magnesium plating. frontiersin.orgfrontiersin.orgtsijournals.com This was attributed to strong coulombic attraction between the Mg²⁺ cation and the IL anions, which inhibits the electrodeposition process. frontiersin.orgfrontiersin.orgtsijournals.com These findings suggest that for IL-based electrolytes to be effective for magnesium batteries, the IL solvent or a cosolvent system must be designed to promote the dissociation of Mg²⁺ from the counterions. frontiersin.orgfrontiersin.orgtsijournals.com

Another approach involves dissolving δ-MgCl₂ into the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (EMImBF₄). This method allows for a higher concentration of magnesium in the electrolyte. The resulting electrolytes, with the general formula EMImBF₄/(δ-MgCl₂)f, have been synthesized and characterized. At 20 °C, the highest ionic conductivity of 0.007 S/cm was observed for an electrolyte with a specific magnesium concentration.

Investigation of Reversible Magnesium Electrodeposition and Stripping Processes

The development of rechargeable magnesium batteries is contingent on the discovery of electrolytes that facilitate efficient and reversible magnesium electrodeposition and stripping. The formation of a passivating layer on the magnesium metal surface in many common electrolytes hinders these processes. Research has explored various electrolyte systems to overcome this challenge, including those incorporating the tetrafluoroborate anion (BF4-).

While direct studies focusing solely on magnesium tetrafluoroborate (Mg(BF4)2) are limited, research on ionic liquids (ILs) containing tetrafluoroborate anions provides insights into their potential role. For instance, the use of 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF4) in combination with other salts has been investigated for magnesium deposition-dissolution processes. In one study, a mixture of BMIMBF4 and N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide (PP13-TFSI) in the presence of Mg(CF3SO3)2 was shown to enable reversible magnesium deposition and dissolution. The addition of BMIMBF4 was observed to lower the initial overpotential for these processes.

It is hypothesized that the tetrafluoroborate anion may participate in the formation of the electrode-electrolyte interface, potentially influencing the composition and conductivity of the passivation layer. A stable and Mg2+-conductive solid electrolyte interphase (SEI) is crucial for reversible plating and stripping. The electrochemical behavior of such systems is often evaluated using techniques like cyclic voltammetry and galvanostatic cycling.

Electrolyte System Key Findings Reference
0.3 M Mg(CF3SO3)2 in BMIMBF4/PP13-TFSILower initial deposition-dissolution overpotential with increasing BMIMBF4 content. Reversible process maintained for over 200 cycles in a 4:1 mixture.
Mg(CF3SO3)2 in BMIMBF4Complex formation between the magnesium salt and the ionic liquid may inhibit passive film formation, favoring reversible deposition-dissolution.

Role of Magnesium Tetrafluoroborate in Magnesium-Sulfur Battery Electrolyte Systems

Magnesium-sulfur (Mg-S) batteries are a promising next-generation energy storage technology due to their high theoretical energy density. A key challenge in their development is the polysulfide shuttle effect, where soluble magnesium polysulfides migrate to the anode, leading to capacity fade. The electrolyte plays a critical role in mitigating this issue and ensuring compatibility with both the magnesium anode and the sulfur cathode.

While specific research on the direct use of magnesium tetrafluoroborate as the primary salt in Mg-S battery electrolytes is not widely available, the broader family of borate-based electrolytes has shown promise. The design of non-nucleophilic electrolytes is crucial to prevent reactions with the electrophilic sulfur and polysulfides. Fluorinated alkoxyborate-based electrolytes, for example, have demonstrated high oxidative stability and Coulombic efficiency in Mg-S cells. These complex borate (B1201080) anions are designed to be weakly coordinating, facilitating Mg2+ transport and reversible electrochemistry.

The insights from these related systems suggest that an electrolyte based on magnesium tetrafluoroborate would need to exhibit several key properties to be effective in an Mg-S battery:

High ionic conductivity

A wide electrochemical stability window

Good compatibility with the sulfur cathode and magnesium anode

Ability to suppress the polysulfide shuttle effect

Further research is needed to specifically evaluate the performance of magnesium tetrafluoroborate in Mg-S electrolyte systems and to understand the interactions between the tetrafluoroborate anion and magnesium polysulfides.

Magnesium Tetrafluoroborate in Magnesium Hydride Fuel Cell Research

Currently, there is no direct evidence in the reviewed literature to suggest the application of magnesium tetrafluoroborate in magnesium hydride fuel cell research. The primary focus of this research area is on the development of materials and methods for efficient hydrogen storage and release from magnesium hydride (MgH2). The research investigates aspects such as catalysis to improve the kinetics of hydrogen absorption and desorption, and the thermal management of the hydride bed. The role of electrolytes, and specifically magnesium tetrafluoroborate, does not appear to be a current area of investigation in this context.

Catalysis and Organic Transformations

Magnesium Tetrafluoroborate as a Lewis Acid Catalyst in Synthetic Organic Chemistry

Magnesium salts are known to function as Lewis acids in organic synthesis, activating substrates and promoting a variety of chemical transformations. The Lewis acidity of the Mg2+ ion, stemming from its positive charge and ability to accept electron pairs, allows it to coordinate with carbonyl groups and other Lewis basic functionalities.

While there is extensive literature on the catalytic applications of magnesium halides (e.g., MgCl2, MgBr2, MgI2) and magnesium perchlorate (B79767) (Mg(ClO4)2), specific studies detailing the use of magnesium tetrafluoroborate as a Lewis acid catalyst are less common. However, based on the established reactivity of other magnesium salts, it can be inferred that magnesium tetrafluoroborate could potentially catalyze a range of organic reactions, including:

Aldol (B89426) reactions

Michael additions

Diels-Alder reactions

Friedel-Crafts reactions

The catalytic activity of magnesium tetrafluoroborate would be influenced by factors such as the solvent, temperature, and the nature of the substrates. The tetrafluoroborate anion is generally considered to be weakly coordinating, which could be advantageous in allowing the magnesium center to remain accessible for substrate activation. Further research is required to explore and characterize the catalytic potential of magnesium tetrafluoroborate in synthetic organic chemistry.

Development and Application of Magnesium(II) N-Heterocyclic Carbene (NHC) Catalysts involving Tetrafluoroborate Anions

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis. When complexed with metals such as magnesium, they can form active catalysts for various transformations. The counter-ion associated with the metal-NHC complex can significantly influence its stability, solubility, and catalytic activity.

One example of a magnesium(II) NHC complex involving a tetrafluoroborate anion is its application in the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable polymer. In this context, a six-membered N-heterocyclic carbene adduct with magnesium, where tetrafluoroborate is the counter-ion of the NHC precursor, has been investigated. The resulting Mg-NHC complex acts as an efficient catalyst for the polymerization process.

The synthesis of such catalysts often involves the reaction of an NHC precursor, such as 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium tetrafluoroborate, with a suitable magnesium source. The resulting complex can then be used to initiate the polymerization of lactide.

Catalyst System Application Key Findings Reference
Magnesium(II) N-Heterocyclic Carbene complex (from a tetrafluoroborate precursor)Ring-opening polymerization of L-lactideEfficient catalysis for the synthesis of polylactide with moderate to high molecular weights and excellent optical activities.

Mechanistic Investigations of Catalytic Reactions (e.g., Knoevenagel Condensation) Mediated by Magnesium Fluoride (B91410)/Tetrafluoroborate Species

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry, involving the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a base. However, Lewis acidic catalysts can also promote this transformation by activating the carbonyl group towards nucleophilic attack.

Coordination and Activation: The Lewis acidic Mg2+ center of magnesium tetrafluoroborate coordinates to the carbonyl oxygen of the aldehyde or ketone. This coordination polarizes the C=O bond, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

Nucleophilic Attack: The active methylene compound, either in its neutral form or as an enolate generated in situ, attacks the activated carbonyl carbon.

Intermediate Formation: A tetrahedral intermediate is formed.

Dehydration and Catalyst Regeneration: The intermediate undergoes dehydration to form the α,β-unsaturated product. The magnesium tetrafluoroborate catalyst is regenerated and can enter another catalytic cycle.

The role of the tetrafluoroborate anion in this process would likely be that of a non-coordinating or weakly coordinating counter-ion, allowing the magnesium center to be the primary site of catalytic activity. Further computational and experimental studies are needed to validate this proposed mechanism and to fully understand the role of both the magnesium cation and the tetrafluoroborate anion in the catalytic cycle of the Knoevenagel condensation.

Table of Mentioned Chemical Compounds

Compound Name Molecular Formula
1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium tetrafluoroborateC7H15BF4N2
1-n-butyl-3-methylimidazolium tetrafluoroborateC8H15BF4N2
Magnesium BromideMgBr2
Magnesium ChlorideMgCl2
Magnesium HydrideMgH2
Magnesium IodideMgI2
Magnesium PerchlorateMg(ClO4)2
Magnesium PolysulfidesMgSx
Magnesium TetrafluoroborateMg(BF4)2
N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imideC10H20F6N2O4S2
Polylactide(C3H4O2)n
SulfurS
Investigation of Reversible Magnesium Electrodeposition and Stripping Processes

The advancement of rechargeable magnesium (Mg) batteries hinges on the development of electrolytes that permit highly reversible electrodeposition and stripping of magnesium metal. A significant hurdle is the tendency of magnesium to form a passivating layer on its surface in contact with many electrolytes, which blocks ion transport and prevents reversible electrochemical reactions. Research into alternative electrolyte formulations, including those containing the tetrafluoroborate anion (BF₄⁻), is crucial to address this issue.

While comprehensive studies focusing exclusively on magnesium tetrafluoroborate (Mg(BF₄)₂) are not abundant, investigations into ionic liquids (ILs) incorporating the tetrafluoroborate anion offer valuable insights. For example, 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMIMBF₄) has been explored as a component in mixed electrolyte systems for magnesium batteries. In one such study, an electrolyte comprising Mg(CF₃SO₃)₂ dissolved in a mixture of BMIMBF₄ and N-methyl-N-propylpiperidinium bis(trifluoromethanesulfonyl)imide (PP13-TFSI) demonstrated the ability to facilitate reversible magnesium deposition and dissolution. It was observed that increasing the proportion of BMIMBF₄ in the mixture led to a reduction in the initial overpotential required for these processes.

The tetrafluoroborate anion is thought to play a role in the formation and properties of the solid electrolyte interphase (SEI) at the magnesium electrode surface. A stable and Mg²⁺-conductive SEI is paramount for achieving long-term cycling stability with high efficiency. The electrochemical behavior of these systems is typically characterized by cyclic voltammetry, which provides information on the deposition and stripping potentials, and galvanostatic cycling, which assesses the coulombic efficiency and cycle life.

Table 1: Performance of Tetrafluoroborate-Containing Electrolytes in Magnesium Electrodeposition

Electrolyte CompositionKey Research Findings
0.3 M Mg(CF₃SO₃)₂ in BMIMBF₄/PP13-TFSIAn increase in the volume ratio of BMIMBF₄ resulted in a lower initial overpotential for Mg deposition/stripping. A 4:1 mixture sustained reversible cycling for over 200 cycles.
Mg(CF₃SO₃)₂ in BMIMBF₄Evidence suggests the formation of a complex between the magnesium salt and the ionic liquid, which may suppress the formation of a passivating film, thereby promoting reversible electrochemistry.

Role of Magnesium Tetrafluoroborate in Magnesium-Sulfur Battery Electrolyte Systems

Magnesium-sulfur (Mg-S) batteries are considered a highly promising future energy storage technology owing to their high theoretical specific energy. However, their practical realization is hindered by several challenges, most notably the "polysulfide shuttle" phenomenon. This process involves the dissolution of intermediate magnesium polysulfide species into the electrolyte and their subsequent migration to the magnesium anode, leading to active material loss and rapid capacity degradation. The composition of the electrolyte is a critical factor in mitigating this issue.

Specific research detailing the use of magnesium tetrafluoroborate as the primary electrolyte salt in Mg-S batteries is limited. However, the broader class of borate-based electrolytes has shown potential. A key requirement for a functional Mg-S electrolyte is that it must be non-nucleophilic to avoid chemical reactions with the electrophilic sulfur and polysulfide species. In this regard, electrolytes based on complex fluorinated alkoxyborate anions have been developed, exhibiting high anodic stability and good coulombic efficiency in Mg-S cells. These large, weakly coordinating anions are designed to facilitate the transport of Mg²⁺ ions while maintaining chemical inertness.

Based on these principles, a hypothetical magnesium tetrafluoroborate-based electrolyte for Mg-S batteries would need to possess the following characteristics: high ionic conductivity, a wide electrochemical stability window, chemical compatibility with both the sulfur cathode and the magnesium anode, and an ability to suppress or minimize the polysulfide shuttle effect. Further dedicated research is necessary to evaluate the viability of magnesium tetrafluoroborate in this application and to understand the interactions between the tetrafluoroborate anion and magnesium polysulfides.

Magnesium Tetrafluoroborate in Magnesium Hydride Fuel Cell Research

Current research in the field of magnesium hydride (MgH₂) fuel cells is primarily concentrated on the materials science aspects of hydrogen storage. The main objectives are to improve the kinetics and thermodynamics of hydrogen absorption and desorption from MgH₂. This involves the investigation of various catalytic additives and nanostructuring techniques to lower the operating temperatures and increase the rates of hydrogen release and uptake. The existing body of scientific literature does not indicate a direct role or application for magnesium tetrafluoroborate in this area of research.

Catalysis and Organic Transformations

Magnesium Tetrafluoroborate as a Lewis Acid Catalyst in Synthetic Organic Chemistry

The magnesium ion (Mg²⁺) can function as a Lewis acid in organic reactions by accepting electron pairs from Lewis basic functional groups, such as carbonyls. This interaction activates the substrate, rendering it more susceptible to nucleophilic attack. While a variety of magnesium salts, particularly magnesium halides (MgCl₂, MgBr₂, MgI₂) and magnesium perchlorate (Mg(ClO₄)₂), have been successfully employed as Lewis acid catalysts in a range of organic transformations, the catalytic application of magnesium tetrafluoroborate is not as extensively documented.

Theoretically, magnesium tetrafluoroborate could catalyze reactions such as aldol additions, Michael reactions, and Friedel-Crafts alkylations and acylations. The tetrafluoroborate anion is generally considered to be weakly coordinating, which is a desirable characteristic for a counter-ion in a Lewis acid catalyst as it leaves the metal center more accessible for substrate coordination. The catalytic efficacy of magnesium tetrafluoroborate would be dependent on various factors, including the reaction solvent, temperature, and the specific substrates involved. Dedicated studies are required to fully explore and delineate the catalytic scope of magnesium tetrafluoroborate in synthetic organic chemistry.

Development and Application of Magnesium(II) N-Heterocyclic Carbene (NHC) Catalysts involving Tetrafluoroborate Anions

N-Heterocyclic carbenes (NHCs) have become a prominent class of ligands in organometallic catalysis due to their strong σ-donating properties and steric tuneability. Magnesium-NHC complexes have been developed as catalysts for various organic transformations. The counter-ion associated with the NHC precursor can play a significant role in the properties and catalytic performance of the resulting metal complex.

An example of a magnesium(II) NHC catalyst involving a tetrafluoroborate anion is found in the ring-opening polymerization of lactide to produce polylactide (PLA), a biodegradable and biocompatible polymer. In this application, a six-membered NHC magnesium complex, synthesized from the corresponding 1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium tetrafluoroborate precursor, has been shown to be an effective catalyst. This catalytic system produces PLA with moderate to high molecular weights and preserves the stereochemistry of the monomer, resulting in excellent optical activity in the final polymer.

Table 2: Application of a Magnesium(II) NHC Catalyst with a Tetrafluoroborate Counter-ion

Catalyst PrecursorCatalytic ApplicationKey Research Findings
1,3-dimethyl-3,4,5,6-tetrahydropyrimidin-1-ium tetrafluoroborateRing-opening polymerization of L-lactideThe resulting Mg-NHC complex efficiently catalyzes the formation of polylactide with controlled molecular weight and high optical purity.

Mechanistic Investigations of Catalytic Reactions (e.g., Knoevenagel Condensation) Mediated by Magnesium Fluoride/Tetrafluoroborate Species

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an active methylene compound and a carbonyl compound. While typically base-catalyzed, Lewis acids can also promote this reaction by activating the carbonyl component.

A specific mechanistic investigation of the Knoevenagel condensation catalyzed by magnesium tetrafluoroborate is not prominently featured in the current literature. However, a plausible catalytic mechanism can be proposed based on the established principles of Lewis acid catalysis. The catalytic cycle would likely commence with the coordination of the Lewis acidic Mg²⁺ ion to the oxygen atom of the carbonyl group. This coordination enhances the electrophilicity of the carbonyl carbon. Subsequently, the active methylene compound undergoes nucleophilic attack on the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. The final step involves the elimination of a water molecule to yield the α,β-unsaturated product and regenerate the magnesium tetrafluoroborate catalyst. In this proposed mechanism, the tetrafluoroborate anion would act as a weakly coordinating spectator ion, allowing the catalytic activity to be primarily driven by the magnesium center. Experimental and computational studies would be necessary to validate this proposed mechanism and to elucidate the precise roles of the magnesium cation and the tetrafluoroborate anion in the catalytic process.

Enzyme Mimicry and Bio-inspired Catalysis (conceptual link to magnesium's enzymatic role)

In the realm of bio-inspired catalysis, the function of a metallic catalyst is often conceptually linked to the roles metal ions play in natural biological systems. Magnesium ions (Mg²⁺) are essential cofactors for a vast array of enzymes, where they typically function as a Lewis acid. cardiff.ac.ukbris.ac.ukresearchgate.net A Lewis acid is a chemical species that can accept an electron pair from a Lewis base. In an enzymatic context, the Mg²⁺ ion stabilizes negative charges on substrates, intermediates, or transition states, thereby lowering the activation energy of the reaction.

Magnesium tetrafluoroborate, Mg(BF₄)₂, can be viewed through this lens as a bio-inspired catalyst. The catalytic activity originates from the magnesium ion center. The tetrafluoroborate (BF₄⁻) anion is known to be weakly coordinating. This property is crucial as it means the anion does not strongly bind to the magnesium center, leaving the Mg²⁺ ion's coordination sites more available to interact with and activate substrate molecules. This arrangement mimics the environment within an enzyme's active site, where the protein scaffold holds the metal ion in place while allowing it to interact with the target molecule.

The enhanced Lewis acidity of the magnesium ion in this compound, facilitated by the non-coordinating nature of the tetrafluoroborate anion, makes it a potential catalyst for various organic transformations, such as hydroboration reactions or Michael additions. mdpi.combath.ac.uk This approach, where a simple metal salt is used to mimic the complex functionality of a metalloenzyme, is a foundational concept in the field of biomimetic chemistry.

Surface Modification and Corrosion Science

Magnesium and its alloys, despite their desirable lightweight properties, suffer from poor corrosion resistance. Surface modification is a critical strategy to overcome this limitation, and magnesium tetrafluoroborate plays a significant role in advanced coating technologies.

Incorporation of Magnesium Tetrafluoroborate in Plasma Electrolytic Oxidation (PEO) Coatings on Magnesium Alloys

Plasma Electrolytic Oxidation (PEO), also known as Micro-Arc Oxidation (MAO), is a surface treatment that produces hard, dense, and well-adhered ceramic-like coatings on light metals like magnesium. researchgate.netmdpi.com The process involves creating high-voltage plasma discharges on the surface of the magnesium part, which is submerged in an aqueous electrolyte.

Research has demonstrated that the addition of tetrafluoroborate-containing salts, such as sodium tetrafluoroborate (NaBF₄), to the electrolyte bath significantly enhances the properties of the resulting PEO coating. mostwiedzy.plmdpi.com During the high-energy PEO process, the NaBF₄ in the electrolyte provides a source of boron and fluorine. Under the intense conditions of the plasma discharges, these elements react with the magnesium substrate. This leads to the in-situ formation and incorporation of magnesium tetrafluoroborate, Mg(BF₄)₂, directly into the growing ceramic layer, particularly within the dense inner barrier layer of the coating. mostwiedzy.plmdpi.com

Mechanisms of Enhanced Corrosion Resistance by Magnesium Tetrafluoroborate-Containing Conversion Layers

The incorporation of magnesium tetrafluoroborate into the PEO coating provides a substantial improvement in corrosion resistance. The primary mechanism for this enhancement lies in the modification of the coating's inner, or barrier, layer. This layer is crucial for preventing corrosive ions from reaching the underlying magnesium alloy substrate.

The presence of the tetrafluoroborate anion contributes to this protection in several ways:

Formation of Stable Compounds: During the PEO process, the BF₄⁻ anion can lead to the formation of highly stable and insoluble magnesium fluoride (MgF₂) within the coating. mdpi.comelectrochemsci.org MgF₂ is known for its excellent passivating properties on magnesium surfaces.

Dense Layer Formation: The incorporation of both boron and fluorine as Mg(BF₄)₂ results in a denser, more compact, and less defective barrier layer. mostwiedzy.plmdpi.com This physically obstructs the penetration pathways for corrosive agents.

Enhanced Barrier Properties: Electrochemical studies, such as Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP), have confirmed that coatings formed in tetrafluoroborate-containing electrolytes exhibit superior barrier properties. mostwiedzy.plmdpi.com The impedance of the inner compact layer of these coatings is significantly higher, indicating a much greater resistance to charge transfer and, therefore, to corrosion.

The synergistic effect of forming stable fluoride compounds and a denser borate-containing ceramic matrix leads to a significant reduction in the corrosion rate of the magnesium alloy.

Microstructural and Compositional Analysis of Protective Coatings

The analysis of PEO coatings provides insight into how magnesium tetrafluoroborate alters the structure and improves performance. Standard PEO coatings on magnesium alloys typically exhibit a two-layer structure: a porous, thicker outer layer and a thin, dense inner barrier layer adjacent to the metal substrate. semanticscholar.orgscispace.com

Analytical techniques such as Scanning Electron Microscopy (SEM) and X-ray Photoelectron Spectroscopy (XPS) are used to characterize these coatings. mostwiedzy.plcore.ac.uk

Scanning Electron Microscopy (SEM): SEM images reveal the surface morphology and cross-section of the coatings. Analysis shows that the addition of sodium tetrafluoroborate to the electrolyte can influence the porosity and thickness of the outer layer. mostwiedzy.pl Energy-Dispersive X-ray Spectroscopy (EDS) mapping can further show the distribution of elements, confirming the presence of fluorine and boron within the coating structure.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the chemical composition and oxidation states of the elements within the top few nanometers of the coating. XPS studies have been crucial in confirming the chemical nature of the incorporated species. Analysis of coatings produced with NaBF₄ in the electrolyte has shown that while MgF₂ is present in the outer layer, the inner barrier layer is predominantly composed of Mg(BF₄)₂. mdpi.com This direct compositional evidence confirms the role of magnesium tetrafluoroborate as the key species responsible for the enhanced corrosion protection.

The following table presents representative data from electrochemical tests comparing PEO coatings on AZ91D magnesium alloy formed in an electrolyte with and without the addition of sodium tetrafluoroborate (NaBF₄), which leads to the formation of Mg(BF₄)₂ in the coating.

Electrolyte TypeCorrosion Potential (Ecorr) vs. Ag/AgClCorrosion Current Density (icorr)Polarization Resistance (Rp)Primary Protective Species
Standard Silicate Electrolyte-1.55 V~5.0 x 10⁻⁷ A/cm²~8.0 x 10⁴ Ω·cm²MgO, Mg₂SiO₄
Silicate + NaBF₄ Electrolyte-1.30 V~9.0 x 10⁻⁹ A/cm²~4.5 x 10⁶ Ω·cm²Mg(BF₄)₂, MgF₂, MgO

Data are illustrative and compiled based on findings reported in literature, such as those from studies on PEO coatings. mostwiedzy.plmdpi.com Absolute values can vary based on specific PEO process parameters.

Crystal Engineering and Supramolecular Chemistry

Design and Synthesis of Magnesium-Based Metal-Organic Frameworks (MOFs) for Advanced Applications

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). Magnesium-based MOFs are of particular interest due to magnesium's low cost, low toxicity, and light weight. The synthesis of Mg-MOFs typically involves solvothermal or hydrothermal methods, where a magnesium salt (e.g., magnesium chloride, MgCl₂) and a chosen organic linker (e.g., 2,2'-bipyridine-4,4'-dicarboxylic acid) are heated in a solvent. nih.govnih.govresearchgate.net This process results in a highly ordered, porous three-dimensional structure.

While the direct use of magnesium tetrafluoroborate as a primary building block in widely reported Mg-MOFs is not common, its properties are relevant to the design of advanced MOFs. In crystal engineering, the choice of the anion associated with the metal salt can significantly influence the final structure of the MOF, even if the anion itself is not incorporated into the framework.

The potential roles for magnesium tetrafluoroborate in MOF design include:

As a Magnesium Source: It can serve as the source of the Mg²⁺ nodes for the framework.

As a Structure-Directing Agent: The non-coordinating nature of the BF₄⁻ anion is a key feature. Unlike anions such as chloride or nitrate, which might compete with the organic linker to coordinate to the metal center, the tetrafluoroborate anion is less likely to do so. This can facilitate the desired coordination between the magnesium ion and the organic linker, potentially leading to frameworks with higher porosity or specific topologies.

Creating Open Coordination Sites: The use of a salt with a weakly coordinating anion can help generate MOFs with open or unsaturated metal sites after synthesis. These sites are highly desirable for applications in catalysis and gas adsorption, as they can act as the active centers for chemical reactions or binding. rsc.org

Therefore, while specific examples are nascent, the principles of supramolecular chemistry suggest that magnesium tetrafluoroborate is a valuable, albeit under-explored, precursor for the rational design and synthesis of next-generation functional magnesium-based MOFs.

Crystal Engineering Principles Applied to Magnesium Tetrafluoroborate-Derived Coordination Networks

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, built from molecular or ionic building blocks. researchoutreach.org The creation of these structures relies on the principles of self-assembly, where molecules spontaneously organize into ordered arrangements through weak, non-covalent interactions like hydrogen bonds, metal coordination, and electrostatic forces. researchoutreach.org In the context of magnesium tetrafluoroborate, these principles are applied to construct coordination networks, often known as metal-organic frameworks (MOFs), where magnesium ions act as nodes connected by organic ligands.

The coordination chemistry of the magnesium ion (Mg²⁺) is a critical factor in the design of these networks. As a hard acid, the divalent magnesium cation preferentially binds with ligands containing hard oxygen donor atoms, such as those found in carboxylate, phosphate (B84403), and hydroxylate ions. mdpi.com This predictable coordination behavior allows for the rational design of network topologies. The structure of magnesium-derived coordination complexes often features a six-coordinate, distorted octahedral geometry, with the magnesium center bonded to ligands and water molecules. nih.gov

The synthesis of magnesium-based coordination networks demonstrates key principles of crystal engineering, where the choice of solvents and ligands can direct the final structure. osti.govfigshare.com For instance, research on magnesium coordination networks using pyridinedicarboxylate (PDC) as an organic linker has shown that the dimensionality of the resulting framework can be controlled by the solvent system. osti.govfigshare.com The use of different combinations of solvents like DMF, methanol, ethanol (B145695), and water leads to the formation of distinct structures, ranging from 2-D layered polymers to complex 3-D networks with channels and cavities. osti.govfigshare.com This structural diversity arises from the variable coordination ability of solvent molecules with the magnesium centers, with water molecules often showing a preference for coordination over other polar solvents. figshare.com This illustrates how manipulating reaction conditions allows for the targeted synthesis of crystalline materials with specific architectures.

Exploration of Crystalline Materials for Selective Molecular Recognition and Separation (e.g., CO2 capture)

The porous and tunable nature of crystalline coordination networks makes them highly promising materials for applications in selective molecular recognition and separation. researchoutreach.orgresearchgate.net The process of molecular recognition involves specific host-guest interactions, where a porous solid-state framework selectively binds and encapsulates target molecules within its cavities. researchoutreach.org This capability is crucial for technologies such as gas separation, carbon capture, and pollution trapping. researchoutreach.org

Magnesium-based porous MOFs have been specifically investigated for these applications. researchgate.net For example, a porous MOF constructed with magnesium ions demonstrated selective gas sorption properties, showing a preference for H₂ and O₂ over N₂, and for CO₂ over CH₄. researchgate.net This selectivity is a key requirement for efficient gas separation processes. Such materials can feature open magnesium metal sites that act as strong adsorption points, enhancing the uptake of specific gases like CO₂. researchgate.net The performance of these materials in dynamic separation processes, not just static uptake, highlights their potential for industrial applications. researchgate.net

The tetrafluoroborate anion itself can play a role in these separation applications. Research has shown that quaternary ammonium salts containing the tetrafluoroborate anion can be effective absorbents for the selective capture of CO₂ from gas mixtures containing H₂ and CO. researchgate.net This suggests that crystalline materials incorporating both magnesium cations and tetrafluoroborate anions could leverage the properties of both components to create highly effective systems for CO₂ capture and separation.

Table 1: Research Findings on Selective Adsorption in Magnesium-Based Porous Materials

Material TypeTarget Molecules for SeparationKey Finding
Porous Magnesium MOFCO₂ over CH₄; H₂ and O₂ over N₂Open magnesium sites in the framework allow for selective gas sorption, making it a candidate for gas purification and separation. researchgate.net
Tetra-n-heptyl ammonium tetrafluoroborateCO₂ from H₂ and COThe tetrafluoroborate-based salt shows high molar fractions of CO₂ absorption at elevated pressures and demonstrates selective capture in pressure swing absorption processes. researchgate.net

Other Advanced Research Applications

Evaluation of Magnesium Tetrafluoroborate for Flame Retardant Properties in Materials

Magnesium tetrafluoroborate has been identified as a compound with significant flame-retardant properties. researchgate.net Boron compounds, in general, are recognized as effective flame-retardant additives due to their low toxicity and diverse mechanisms of action in polymers. metu.edu.tr

A study focused on the synthesis and flame-retardant capabilities of magnesium fluoroborate demonstrated its effectiveness through Limiting Oxygen Index (LOI) tests. researchgate.net The LOI test measures the minimum oxygen concentration required to support the combustion of a material; a higher LOI value indicates better flame retardancy. The results of this study proved that the synthesized magnesium fluoroborate possesses noteworthy flame-retardant properties when applied to cotton fabric. researchgate.net The synthesis was optimized by investigating the effects of reactant mole ratios, temperature, and reaction time, achieving a high yield of 98%. researchgate.net

Table 2: Optimized Synthesis Parameters for Magnesium Fluoroborate

ParameterOptimal ValueResult
Reactant Mole Ratio (nMgCO₃/nHBF₄)1:398% reaction yield. researchgate.net
Temperature50 °C98% reaction yield. researchgate.net
Reaction Time90 min98% reaction yield. researchgate.net
Property Evaluated
Flame RetardancyNoteworthy flame-retardant property confirmed by LOI tests. researchgate.net

Applications in the Synthesis of Nanomaterials with Controlled Growth

Magnesium salts, including magnesium tetrafluoroborate, can serve as critical precursors in the synthesis of nanomaterials with controlled structural characteristics. Methods such as microwave-assisted solvothermal synthesis are employed to produce nanoparticles with high specific surface areas and controlled crystal growth. nih.gov In this approach, a magnesium precursor is treated in a suitable solvent under microwave irradiation, which allows for rapid and homogeneous heating. nih.gov This rapid heating limits extensive crystalline growth, which is key to obtaining small nanoparticles with high surface areas. nih.gov

For example, magnesium fluoride (MgF₂) nanoparticles have been successfully prepared using a magnesium precursor (magnesium acetate) and a fluorine source. nih.gov The choice of precursor and solvent, along with other synthesis parameters, directly influences the size and surface area of the resulting nanoparticles. nih.gov This methodology demonstrates a pathway for using magnesium salts to fabricate nanoscopic materials. Such nanomaterials are frequently applied in areas like functional ceramics and catalysis. nih.gov The controlled synthesis allows for the tuning of material properties to suit specific advanced applications.

Future Directions and Emerging Research Challenges for Magnesium Tetrafluoroborate

Development of High-Performance, Cost-Effective, and Sustainable Magnesium Tetrafluoroborate-Based Materials

A primary challenge lies in the creation of materials that are not only high-performing but also economically viable and environmentally sustainable. In the realm of energy storage, magnesium-based batteries are considered a promising alternative to lithium-ion technologies due to the high abundance, lower cost, and enhanced safety of magnesium. frontiersin.orgmdpi.com However, the development of high-performance electrolytes is a significant roadblock. frontiersin.org Future research will focus on enhancing the electrochemical performance of Mg(BF₄)₂-based electrolytes, targeting high ionic conductivity, high coulombic efficiency (>98%), and high oxidative stability (approaching or exceeding 4.0 V vs. Mg). frontiersin.orgdtu.dk

The cost of synthesis is a major barrier to widespread adoption. Research into more economical production routes, such as wet-method synthesis using affordable precursors like magnesium carbonate and fluoroboric acid, which has demonstrated yields as high as 98%, presents a promising avenue for cost reduction. researchgate.net Furthermore, sustainability is a driving factor. Magnesium is significantly more abundant than lithium, making it a more sustainable and cost-effective option for large-scale battery production. mdpi.com The development of environmentally friendly processes, such as the plasma electrolytic oxidation (PEO) technique for creating protective coatings, also aligns with sustainability goals. mdpi.com

Another key application is in the surface modification of magnesium alloys to improve their poor corrosion and wear resistance. mdpi.comresearchgate.net Studies have shown that the inclusion of sodium tetrafluoroborate (B81430) in the electrolyte bath for PEO results in the formation of Mg(BF₄)₂ in the inner barrier layer of the coating, significantly enhancing its anticorrosive properties. mdpi.comresearchgate.net Future work will aim to optimize these coatings for even greater durability and performance in demanding environments, such as biomedical implants and the automotive and aerospace industries. mdpi.comresearchgate.net

Integration of Multi-Scale Computational and Experimental Methodologies for Rational Design

The rational design of new and improved magnesium tetrafluoroborate-based materials will increasingly rely on the synergy between computational modeling and experimental validation. manchester.ac.uktechscience.com Multi-scale computational methods, ranging from quantum mechanical calculations to molecular dynamics and continuum models, are powerful tools for understanding material properties at atomic, molecular, and macroscopic levels. manchester.ac.ukresearchgate.net

For electrolyte design, computational modeling can predict crucial properties such as ion solvation structures, transport mechanisms, and electrochemical stability windows. This predictive capability can accelerate the discovery of optimal solvent systems and additives for Mg(BF₄)₂ electrolytes, guiding experimental efforts toward the most promising candidates. Similarly, ab initio modeling can be used to design and understand cathode materials, focusing on the impact of their structure and composition on magnesiation kinetics. dntb.gov.ua

In the context of surface coatings, computational models can simulate the degradation processes of magnesium in various environments, such as simulated body fluid. researchgate.net These models can help in understanding the formation and properties of protective layers containing Mg(BF₄)₂, enabling the design of more resilient and long-lasting coatings. The integration of machine learning with multi-scale modeling frameworks represents a next-generation simulation infrastructure that can manage complex systems and accelerate the design cycle. nih.gov

Table 1: Research Focus for Enhancing Mg(BF₄)₂-Based Materials

Area of Focus Key Challenges Research Approaches
High-Performance Materials Low ionic conductivity, limited electrochemical stability, poor corrosion resistance. Develop novel electrolyte formulations with additives; optimize PEO coating parameters; explore new alloy compositions.
Cost-Effectiveness Expensive raw materials and synthesis processes. Investigate low-cost synthesis routes (e.g., wet chemistry); utilize abundant precursors; develop energy-efficient production methods. researchgate.netaiche.org
Sustainability Reliance on limited resources (in competing technologies); environmental impact of production. Leverage the natural abundance of magnesium; mdpi.com develop and implement green chemistry principles and environmentally benign processes like PEO. mdpi.com
Rational Design Slow, trial-and-error experimental approach. Employ multi-scale computational modeling (quantum mechanics, molecular dynamics) to predict material properties and guide synthesis. manchester.ac.ukresearchgate.net
Kinetics & Stability Sluggish Mg²⁺ diffusion; passivation of Mg anode; narrow electrochemical stability window of electrolytes. beilstein-journals.org Design electrolytes to minimize desolvation energy; study and control the electrode-electrolyte interface; develop new salts with weakly coordinating anions. researchgate.net
Commercialization Performance gap with existing technologies; manufacturing scalability. Conduct techno-economic analyses; develop pilot-scale production; foster interdisciplinary collaborations to solve complex system-level problems. mdpi.comaiche.org

Exploration of Novel Coordination Environments and Reactive Intermediates for Enhanced Functionality

A deeper understanding of the fundamental chemistry of magnesium tetrafluoroborate is essential for enhancing its functionality. The coordination environment of the magnesium ion (Mg²⁺) profoundly influences the properties of electrolytes and materials. In battery electrolytes, the way Mg²⁺ interacts with the tetrafluoroborate anion (BF₄⁻) and solvent molecules dictates ion mobility, desolvation kinetics, and the formation of the passivating solid-electrolyte interphase (SEI) on the anode. frontiersin.orgdtu.dk

Future research will focus on designing novel coordination environments by exploring different solvents, ionic liquids, and additives. researchgate.netresearchgate.net The goal is to create systems where the Mg²⁺ cation is weakly coordinated, facilitating rapid diffusion and deposition/stripping at the electrode. The development of salts with bulky, weakly coordinating anions, such as fluorinated alkoxyborates, has already shown promise, achieving high coulombic efficiencies and oxidative stability. frontiersin.orgdtu.dk This strategy can be extended to design new systems involving the tetrafluoroborate anion.

Investigating reactive intermediates is another critical research frontier. Understanding the transient species formed during electrochemical processes at the electrode-electrolyte interface is key to controlling SEI formation and preventing electrolyte decomposition. beilstein-journals.orgresearchgate.net Similarly, in the synthesis of materials like glycosyl fluorides, tetrafluoroborate salts can act as a source of nucleophilic fluoride (B91410), proceeding through intermediate species like oxocarbenium ions. acs.org The identification and characterization of such intermediates, often through a combination of advanced spectroscopic techniques and computational chemistry, will enable more precise control over reaction pathways and material properties.

Addressing Fundamental Kinetic and Stability Limitations Across Diverse Applications

Overcoming the inherent kinetic and stability issues associated with magnesium-based systems is a paramount challenge. For rechargeable magnesium batteries, the sluggish diffusion of the divalent Mg²⁺ ion in both the electrolyte and the cathode material is a major cause of low rate performance and energy efficiency. beilstein-journals.org This is a significant hurdle for the commercialization of rechargeable magnesium batteries, which are currently confined to laboratory demonstrations due to low energy densities and poor durability. beilstein-journals.org

Future research must focus on strategies to enhance Mg²⁺ transport kinetics. This includes the design of electrolytes that lower the desolvation energy of the Mg²⁺ ion at the anode surface and the development of cathode materials with open crystal structures that facilitate easier ion insertion and extraction. dntb.gov.uaresearchgate.net

Table 2: Performance Metrics of Selected Non-Nucleophilic Magnesium Battery Electrolytes

Electrolyte Salt Key Performance Metrics Reference
Magnesium fluorinated pinacolatoborate (Mg-FPB) Coulombic Efficiency: >95%; Anodic Stability: up to 4.0 V; Overpotential: <197 mV frontiersin.orgnih.gov
Mg[B(hfip)₄]₂ Coulombic Efficiency: >98%; Anodic Stability: ~4.0 V frontiersin.orgdtu.dk
Magnesium monocarborane (MMC) Coulombic Efficiency: >94.4%; Anodic Stability: up to 3.8 V frontiersin.org
Mg(TFSI)₂ (single salt) Coulombic Efficiency: <50%; Overpotential: >2.0 V frontiersin.org

Opportunities for Interdisciplinary Research and Commercialization Pathways

Realizing the technological promise of magnesium tetrafluoroborate requires a concerted, interdisciplinary research effort. The complexity of the challenges, from fundamental chemistry to materials processing and device integration, necessitates collaboration among chemists, materials scientists, physicists, and engineers. manchester.ac.uk For example, developing a viable magnesium battery requires not just a better electrolyte but also compatible high-performance anodes and cathodes, demanding a holistic, system-level approach.

The pathway to commercialization presents its own set of challenges. For magnesium batteries to compete with established lithium-ion technology, they must offer a compelling value proposition in terms of cost, safety, and performance. mdpi.com This requires scaling up the production of high-purity, low-cost magnesium tetrafluoroborate and other components. mdpi.comaiche.org Techno-economic analyses are crucial to guide research and development towards commercially viable processes. aiche.org Companies are actively developing new, cleaner, and more energy-efficient methods for primary magnesium production, which will be vital for the entire supply chain. aiche.orgtechmagnesium.com

For applications like protective coatings, commercialization will depend on demonstrating clear performance advantages and cost-effectiveness over existing technologies in specific industrial sectors. This involves rigorous testing under real-world conditions and establishing robust and scalable manufacturing processes. The potential for magnesium-based materials in biomedical applications, leveraging their biocompatibility and biodegradability, opens up further avenues for interdisciplinary research and commercialization, involving collaboration with the medical and life sciences fields.

Q & A

Basic: What are the standard protocols for synthesizing magnesium ditetrafluoroborate, and how are intermediates characterized?

Answer:
Synthesis typically involves reacting magnesium precursors with fluorinating agents (e.g., BF₃·OEt₂) in solvents like CH₂Cl₂ or MeCN under controlled conditions . Intermediates are characterized via multinuclear NMR (e.g., ¹⁹F NMR for BF₄⁻ detection) and mass spectrometry (MS) to confirm structural integrity . For example, ¹H NMR can identify organic ligands, while ¹³C NMR resolves carbon environments in coordination complexes .

Basic: How do researchers validate the purity of magnesium ditetrafluoroborate in solid-state forms?

Answer:
Purity is assessed through:

  • Melting point analysis : Sharp melting ranges (e.g., 172–173°C for analogous compounds) indicate high crystallinity .
  • IR spectroscopy : Peaks at ~1050 cm⁻¹ (B-F stretching) and ~500–600 cm⁻¹ (Mg-F vibrations) confirm the absence of unreacted precursors .
  • Elemental analysis : Calculated vs. observed C/H/N content discrepancies (>0.3%) signal impurities .

Advanced: How can conflicting solubility data for magnesium ditetrafluoroborate in polar vs. non-polar solvents be resolved?

Answer:
Contradictions often arise from hydration states or solvent coordination effects. Methodological approaches include:

  • Variable-temperature NMR : Track solute-solvent interactions in DMSO-d₆ vs. CDCl₃ to identify solvent adducts .
  • Gravimetric analysis : Measure mass changes after drying to quantify hydration, which alters solubility .
  • DFT calculations : Model solvent binding energies to predict solubility trends .

Advanced: What strategies optimize reaction yields when using magnesium ditetrafluoroborate in fluorination reactions?

Answer:
Yield optimization involves:

  • Solvent selection : MeCN enhances electrophilic fluorination efficiency compared to THF due to better cation stabilization .
  • Additive screening : AcOH improves selectivity by protonating competing nucleophiles .
  • Flow chemistry : Continuous reactors minimize side reactions (e.g., hydrolysis) and improve heat transfer for exothermic steps .

Advanced: How do researchers address discrepancies in ¹⁹F NMR chemical shifts for magnesium ditetrafluoroborate complexes?

Answer:
Shifts vary with counterion pairing and crystal packing. Mitigation strategies include:

  • Internal standards : Use CFCl₃ or hexafluorobenzene for chemical shift calibration .
  • X-ray crystallography : Correlate solid-state structures with solution NMR data to identify ion-pairing effects .
  • Relaxation measurements : Assess dynamic processes (e.g., BF₄⁻ rotation) influencing signal splitting .

Basic: What safety protocols are critical when handling magnesium ditetrafluoroborate in synthetic workflows?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of BF₄⁻ decomposition products (e.g., HF) .
  • Personal protective equipment (PPE) : Acid-resistant gloves and goggles are mandatory .
  • Waste disposal : Neutralize acidic residues with CaCO₃ before aqueous disposal .

Advanced: What computational methods are used to predict the reactivity of magnesium ditetrafluoroborate in catalytic systems?

Answer:

  • Molecular dynamics (MD) : Simulate ligand exchange rates in solvent environments .
  • Density functional theory (DFT) : Calculate frontier orbital energies to predict electrophilicity at Mg centers .
  • QTAIM analysis : Map electron density to identify weak interactions (e.g., Mg⋯F contacts) influencing reactivity .

Basic: How are crystal structures of magnesium ditetrafluoroborate derivatives determined and validated?

Answer:

  • Single-crystal X-ray diffraction : Resolve Mg coordination geometry and BF₄⁻ orientation .
  • Rietveld refinement : Compare experimental vs. simulated powder XRD patterns to confirm phase purity .
  • CCDC deposition : Cross-validate metrics (e.g., bond lengths) against databases like Cambridge Structural Database .

Advanced: What spectroscopic techniques differentiate magnesium ditetrafluoroborate from analogous transition-metal fluoroborates?

Answer:

  • EPR spectroscopy : Detect paramagnetic impurities (e.g., Fe³⁺) absent in diamagnetic Mg²⁺ systems .
  • XANES/EXAFS : Probe Mg K-edge absorption to distinguish local coordination from heavier metals .
  • Raman spectroscopy : Identify Mg-F vibrational modes (~300 cm⁻¹) unique to magnesium complexes .

Advanced: How can researchers design experiments to probe the hydrolytic stability of magnesium ditetrafluoroborate under ambient conditions?

Answer:

  • Kinetic studies : Monitor BF₄⁻ decomposition via ¹⁹F NMR in D₂O at varying pH .
  • TGA/DSC : Track mass loss and exothermic peaks associated with hydrolysis products .
  • In situ Raman : Detect intermediate species (e.g., Mg(OH)₂) during controlled humidity exposure .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.